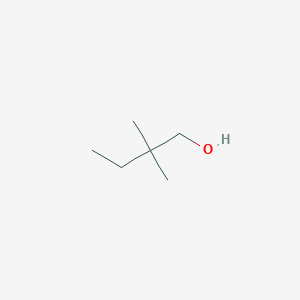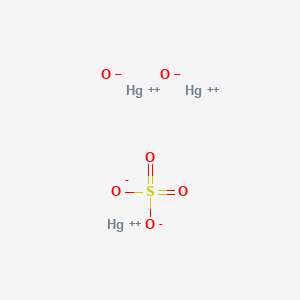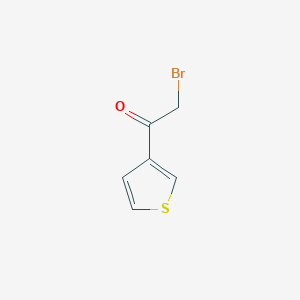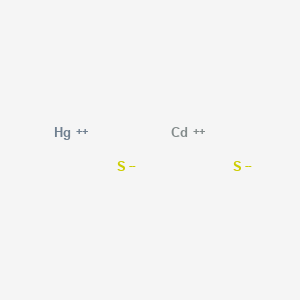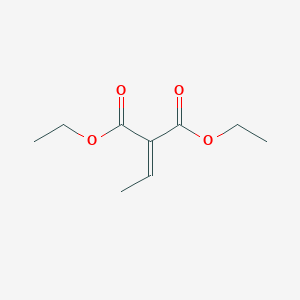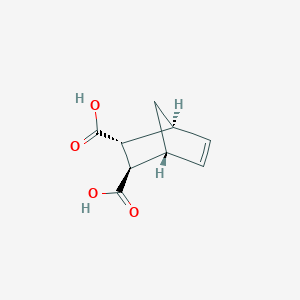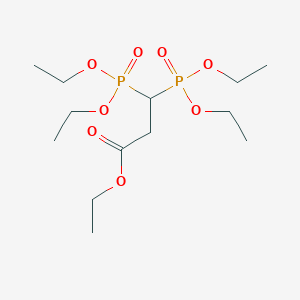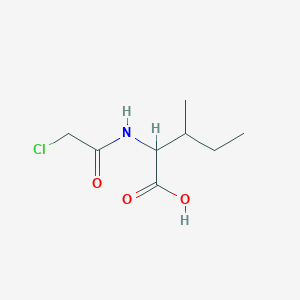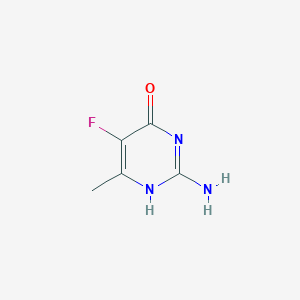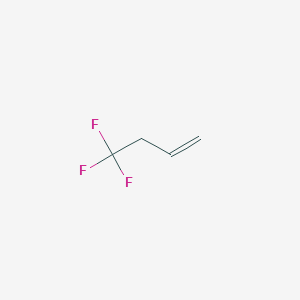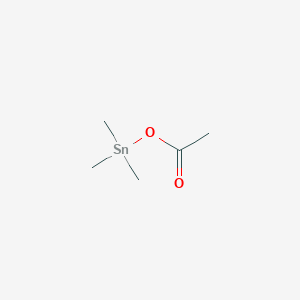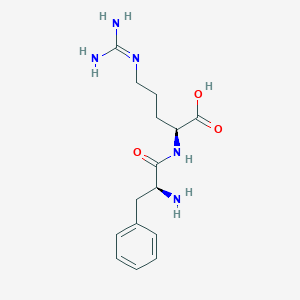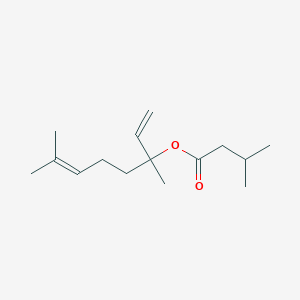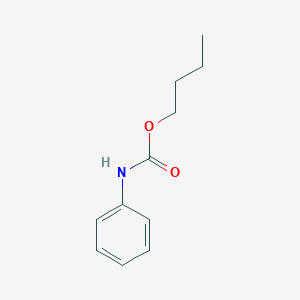
Butyl N-phenylcarbamate
Descripción general
Descripción
Butyl N-phenylcarbamate is a chemical compound with diverse applications in organic synthesis and chemical reactions. It's a part of the carbamate family, which are compounds featuring the carbamate group (-NHCO2).
Synthesis Analysis
- Tert-Butyl phenyl(phenylsulfonyl)methylcarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid (Guinchard, Vallée, & Denis, 2005).
- The synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate via asymmetric Mannich reaction has been reported (Yang, Pan, & List, 2009).
Molecular Structure Analysis
- The molecular structure of tert-butyl N-[1-benzyl-3-hydroxy-5-phenyl-4-(picolinamido)pentyl]carbamate, a similar compound, shows two molecules in the asymmetric unit with different dihedral angles between pyridyl and phenyl rings (Zheng et al., 2008).
Chemical Reactions and Properties
- Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was studied, demonstrating high enantioselectivity (Piovan, Pasquini, & Andrade, 2011).
- Tert-butyl N,N-dibromocarbamate reacts smoothly with a variety of terminal alkenes to afford corresponding β-bromo-N-Boc-amines (Klepacz & Zwierzak, 2001).
Physical Properties Analysis
- The research on tert-butyl phenylazocarboxylates indicates their utility in synthesizing organic compounds and their modification through radical reactions, suggesting diverse physical properties (Jasch, Höfling, & Heinrich, 2012).
Chemical Properties Analysis
- Palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes shows the compound's reactivity and potential for forming new biaryl C-C linkages (Zhao, Yeung, & Dong, 2010).
- Aqueous phosphoric acid is effective for the deprotection of tert-butyl carbamates, suggesting their reactivity in mild and environmentally benign conditions (Li et al., 2006).
Aplicaciones Científicas De Investigación
Inhibition of Photosynthetic Electron Transport : Alkyl-N-phenylcarbamates, including butyl variants, have been studied for their inhibitory effect on photosynthetic electron transport in spinach chloroplasts. The site of action is identified as the tyrosine radical located in the D2 protein of photosystem 2. The effectiveness of these compounds decreases with increasing hydrophobicity (Šeršen, Kráľová, & Macho, 2000).
Enzymatic Kinetic Resolution : The study of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate highlights its resolution into optically pure enantiomers via lipase-catalyzed transesterification, indicating potential in chiral synthesis applications (Piovan, Pasquini, & Andrade, 2011).
Alzheimer's Disease Treatment : Phenyl carbamates, including butyl variants, are explored for treating Alzheimer's disease due to their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. The study explores the chemical characteristics making some carbamates more effective inhibitors (Lin, Lee, Liu, & Wu, 2005).
Metabolism Studies : Research on the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects provides insights into the biotransformation of these compounds. The study identifies significant species variation in the yields of different types of oxidation products (Douch & Smith, 1971).
Catalytic Reductive Carbonylation : The role of alcohol in catalytic reductive carbonylation of nitrobenzenes to carbamates, with a focus on N-phenylcarbamate selectivity, demonstrates the influence of the solvent on product yields and selectivity (Liu & Cheng, 1991).
Synthesis of Chiral Compounds : The synthesis and evaluation of novel carbamate derivatives for their activity against butyrylcholinesterase, aiming at developing treatments for Alzheimer's disease, demonstrate the versatility of phenylcarbamates in medicinal chemistry (Bajda et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
butyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIMKJROOYMUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165422 | |
| Record name | Phenylcarbamic acid butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl N-phenylcarbamate | |
CAS RN |
1538-74-5 | |
| Record name | Phenylcarbamic acid butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl carbanilate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylcarbamic acid butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl carbanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



